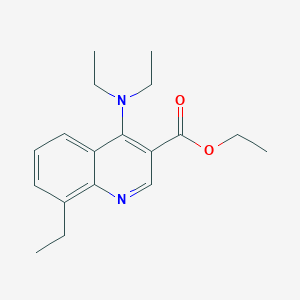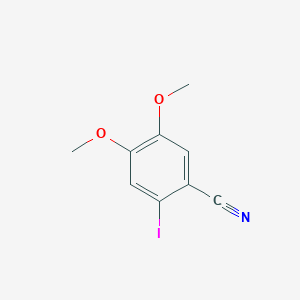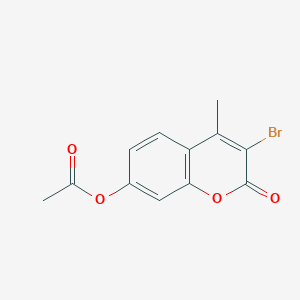
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylaminoethyl group, a guanidino group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethylamine with 4-methoxyphenylacrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-oxide derivatives, while reduction reactions may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-(2-(Dimethylamino)ethyl)acrylamide
- N-(2-(Dimethylamino)ethyl)methacrylamide
- N-(2-(Dimethylamino)ethyl)propionamide
Uniqueness
What sets N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide apart is its unique combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Eigenschaften
Molekularformel |
C16H26N6O2 |
|---|---|
Molekulargewicht |
334.42 g/mol |
IUPAC-Name |
N-[5-(diaminomethylideneamino)-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C16H26N6O2/c1-6-15(23)19-11-9-12(20-16(17)18)14(24-5)10-13(11)22(4)8-7-21(2)3/h6,9-10H,1,7-8H2,2-5H3,(H,19,23)(H4,17,18,20) |
InChI-Schlüssel |
LNRYEQGASWWGME-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)N=C(N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)




![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)

![ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B11834329.png)




